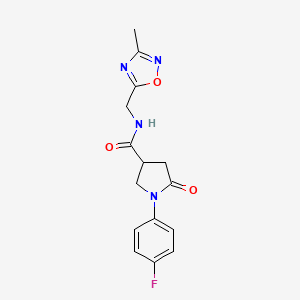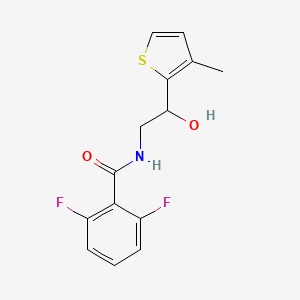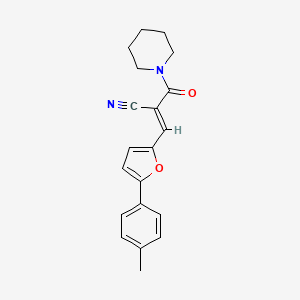
(E)-2-(piperidine-1-carbonyl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(piperidine-1-carbonyl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile, commonly known as PFA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PFA belongs to the class of furan-containing compounds that have been extensively studied for their biological and pharmacological properties.
Aplicaciones Científicas De Investigación
Metal-Assisted Synthesis in Organometallics
(E)-2-(piperidine-1-carbonyl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile can be linked to studies involving metal-assisted synthesis in organometallic chemistry. For instance, compounds like 1-piperidino carbonitrile are used in thermal ring-opening reactions with various alkenes, demonstrating the role of electronic properties of alkenes in determining regio- and stereoselectivity (Streubel et al., 2006).
Photocycloaddition in Heterocyclic Chemistry
The photocycloaddition of compounds like furo[3,2-c]pyridin-4(5H)-one with acrylonitrile highlights another application area. This process, studied extensively in heterocyclic chemistry, involves understanding the structures of photoadducts through techniques like nuclear magnetic resonance spectroscopy (Shiotani & Tsukamoto, 1995).
Porous Carbon Formation in Material Chemistry
In the field of materials chemistry, research into the formation of porous carbon by carbonization in zeolite nanochannels has shown the potential use of poly(acrylonitrile) and poly(furfuryl alcohol). This process involves extracting carbon from zeolite frameworks, leading to the creation of highly porous materials (Kyotani et al., 1997).
Graft Copolymerization in Polymer Chemistry
The graft copolymerization of novel monomers like 2-(furan-2-carbonyl) acrylonitrile onto chitosan, studied in polymer chemistry, involves using potassium persulfate and sodium sulfite as a redox system. This research has implications for developing materials with increased swelling in water and enhanced antifungal and antibacterial activities (Sagheer et al., 2013).
Synthesis of Benzofurans and Furochromenes in Organic Chemistry
The synthesis of novel benzofurans and furochromenes through the treatment of (2E)-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)acrylonitrile with active carbon nucleophiles represents another application. This research in organic chemistry explores Michael addition, retro-Michael, and γ-pyrone ring opening followed by different types of recyclization (Assiri et al., 2019).
Transition Metal-Catalyzed Reactions in Catalysis
Transition metal-catalyzed reactions of amines with acrylic acid derivatives, as studied in catalysis, reveal new classes of reactions. For instance, the addition of piperidine to methacrylonitrile and other derivatives serves as a basis for synthesizing β-amino acids, amino alcohols, and diamines (Kawatsura and Hartwig, 2001).
Propiedades
IUPAC Name |
(E)-3-[5-(4-methylphenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15-5-7-16(8-6-15)19-10-9-18(24-19)13-17(14-21)20(23)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWQHOZXVDQPJE-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2893105.png)
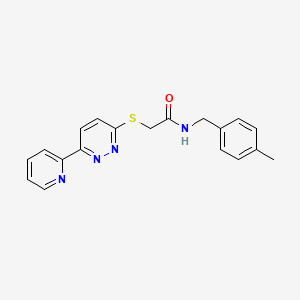
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2893108.png)
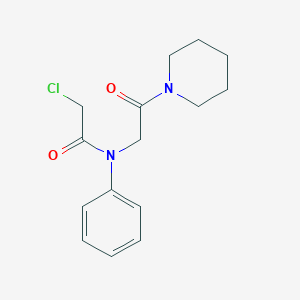
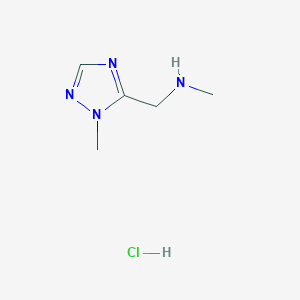
![7-Fluoro-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2893113.png)
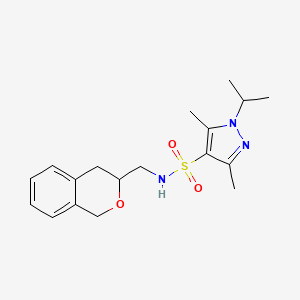
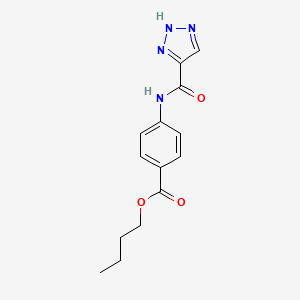
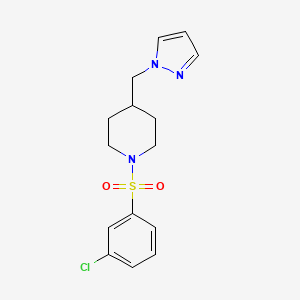

![4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2893123.png)
![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B2893125.png)
